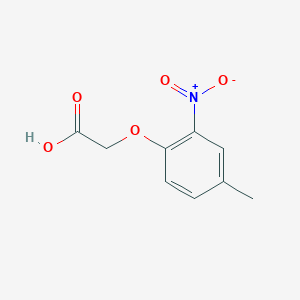

(4-Methyl-2-nitrophenoxy)acetic acid

Description

Overview of Aryloxyacetic Acid Derivatives in Academic Research

Aryloxyacetic acid derivatives are a versatile scaffold in scientific research, demonstrating a wide array of biological activities and serving as crucial intermediates in organic synthesis. niscpr.res.in Academic inquiry has revealed their potential in various fields, from agriculture to medicine.

Researchers have designed and synthesized series of these derivatives to act as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, leading to the development of new herbicides. beilstein-journals.org In the pharmaceutical realm, these compounds are investigated for multi-target therapeutic strategies, particularly for complex conditions like Alzheimer's disease. nih.gov Studies have explored their ability to act as peroxisome proliferator-activated receptor (PPAR) agonists and fatty acid amide hydrolase (FAAH) inhibitors. nih.gov

The broad pharmacological potential of this class of compounds is well-documented, with various derivatives exhibiting antibacterial, anti-inflammatory, analgesic, diuretic, anticancer, and antifungal properties. zenodo.orgtandfonline.comnih.gov The adaptability of the aryloxyacetic acid structure allows for the synthesis of diverse analogues, including novel hydrazone derivatives, which have been evaluated for their cytotoxic effects on cancer cell lines. tandfonline.com The ongoing research continues to uncover new applications for this important class of molecules. zenodo.org

Table 1: Investigated Biological Activities of Aryloxyacetic Acid Derivatives

| Biological Activity | Field of Application | Key Research Finding |

|---|---|---|

| Herbicidal | Agriculture | Inhibition of the HPPD enzyme, crucial for plant survival. beilstein-journals.org |

| Neurotherapeutics | Medicine | Dual activity as PPAR agonists and FAAH inhibitors for potential Alzheimer's treatment. nih.gov |

| Anticancer | Medicine | Cytotoxicity against various cancer cell lines, including gastric, cervical, and breast cancer. tandfonline.com |

| Antimicrobial | Medicine | Activity against Gram-negative bacteria and pathogenic fungi. zenodo.orgnih.gov |

| Anti-inflammatory | Medicine | Potential as analgesic and anti-inflammatory agents. zenodo.org |

| Antilipemic | Medicine | Investigated for lowering serum triglycerides. niscpr.res.in |

Significance of Nitro-Substituents in Modulating Chemical and Biological Profiles

The incorporation of a nitro group (-NO₂) into an organic molecule, such as an aryloxyacetic acid, dramatically alters its electronic properties and, consequently, its chemical and biological behavior. The nitro group is a potent electron-withdrawing group, acting through both inductive and resonance effects. tcichemicals.com This strong electron-withdrawing nature can significantly impact a molecule's stability, solubility, and its ability to bind to biological receptors. svedbergopen.com

This electronic modulation is a key reason why nitro compounds exhibit a wide spectrum of biological activities, including antibiotic, antineoplastic, antiparasitic, and antihypertensive effects. researchgate.net The nitro group can be considered both a pharmacophore (a molecular feature responsible for a drug's pharmacological activity) and a toxicophore (a feature responsible for toxicity). researchgate.netnih.gov Its biological activity often stems from its ability to undergo metabolic reduction within cells, generating reactive intermediates and triggering redox reactions that can be toxic to microorganisms and cancer cells. svedbergopen.comnih.gov

The position of the nitro group on an aromatic ring is also critical, as it influences the molecule's interaction with specific biological targets, such as enzymes. mdpi.com This positional importance underscores the need for precise synthetic strategies in the design of new bioactive nitro-substituted compounds.

Table 2: Effects of Nitro-Substitution on Molecular Properties

| Property | Influence of the Nitro Group | Consequence |

|---|---|---|

| Electronic Profile | Strong electron-withdrawing nature via induction and resonance. tcichemicals.com | Increases acidity of nearby protons; modifies reactivity of the aromatic ring. |

| Polarity | Increases molecular polarity. svedbergopen.comnih.gov | Can affect solubility and interactions with biological membranes. |

| Biological Activity | Can act as a pharmacophore. researchgate.net | Often essential for the therapeutic action of many drugs by interacting with biological targets. mdpi.com |

| Metabolic Fate | Susceptible to bioreductive metabolism. svedbergopen.com | Can be activated into reactive species, leading to therapeutic effects or toxicity. nih.gov |

| Receptor Binding | Alters molecular shape and electronic distribution. svedbergopen.com | Can enhance or modify the binding affinity to specific enzymes or receptors. |

Historical and Current Research Landscape of (4-Methyl-2-nitrophenoxy)acetic Acid and Its Analogues

While specific academic literature focusing extensively on this compound (CAS 861296-09-5) is not widely available, the research landscape for its close structural analogues is rich and provides significant context. chemicalbook.com The study of nitro-substituted phenoxyacetic acids and related phenylacetic acids has been a consistent area of interest.

Research on analogues such as (4-nitrophenoxy)acetic acid and various methyl- and nitro-substituted phenylacetic acids provides insight into the potential properties and applications of the title compound. For instance, (4-Methyl-2-nitrophenyl)acetic acid is commercially available, indicating its use in research and development, likely as a building block in organic synthesis. sigmaaldrich.combldpharm.com

Current research in this area is heavily focused on the synthesis of novel derivatives and the evaluation of their biological activities. Scientists are exploring different substitution patterns on the phenyl ring to optimize desired effects, such as herbicidal or antimicrobial efficacy. beilstein-journals.orgnih.gov The synthesis of these compounds often involves the reaction of a substituted phenol (B47542) with an acetate (B1210297) derivative, followed by further modifications. For example, processes for the nitration of cresol (B1669610) derivatives are well-established, representing a plausible synthetic route to compounds like this compound. google.com The ongoing exploration of these analogues continues to build a comprehensive understanding of how structure dictates function in this class of molecules.

Table 3: Selected Analogues of this compound in Research

| Analogue Name | CAS Number | Key Research Area/Application |

|---|---|---|

| (4-Methyl-2-nitrophenyl)acetic acid | 1735-91-7 / 29640-90-2 | Organic building block in chemical synthesis. sigmaaldrich.combldpharm.com |

| (4-nitrophenoxy)acetic acid | 1798-11-4 | Studied as a member of the nitro-substituted aryloxyacetic acid class. chemsynthesis.com |

| Methyl 2-(4-nitrophenyl)acetate | 2945-08-6 | Intermediate in organic synthesis; subject of spectral and physical property analysis. nih.gov |

| 2-(4-chloro-3-methylphenoxy)acetohydrazide | N/A | Precursor for synthesizing hydrazone derivatives with potential anticancer activity. tandfonline.com |

Unaddressed Research Questions and Future Directions

Despite the broad interest in its parent class, this compound itself remains an understudied molecule. This gap presents several opportunities for future research. A primary unaddressed question is the comprehensive biological activity profile of this specific compound. Systematic screening could reveal potential applications in areas where its analogues have shown promise, such as in agriculture or medicine.

Future research directions could include:

Synthesis and Characterization: Development of efficient and scalable synthetic routes for this compound, followed by full spectroscopic and physical characterization.

Biological Screening: A broad-based evaluation of its potential herbicidal, antifungal, antibacterial, and anticancer activities.

Structure-Activity Relationship (SAR) Studies: A comparative analysis of this compound against its various isomers and analogues (e.g., compounds where the methyl and nitro groups are in different positions). This would provide valuable data on how the specific substitution pattern influences biological activity.

Mechanism of Action Studies: If any significant biological activity is identified, subsequent research could focus on elucidating the underlying molecular mechanism.

Development of New Derivatives: Using this compound as a starting scaffold to synthesize a new library of compounds with potentially enhanced or novel biological profiles.

Addressing these questions would not only illuminate the specific properties of this compound but also contribute to the broader understanding of nitro-substituted aryloxyacetic acids as a whole.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-2-nitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-6-2-3-8(15-5-9(11)12)7(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGKCXXVJHRDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Chemical Reactions Involving 4 Methyl 2 Nitrophenoxy Acetic Acid

Investigation of Nitro Group Reactivity and Electron-Withdrawing Effects

The chemical behavior of (4-Methyl-2-nitrophenoxy)acetic acid is profoundly influenced by the nitro group (-NO₂) positioned ortho to the ether linkage. The nitro group is a potent electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the mesomeric or resonance effect (-M). researchgate.net The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms, which pulls electron density away from the aromatic ring through the sigma bond framework. The resonance effect further delocalizes pi-electrons from the ring onto the nitro group, creating regions of positive charge (δ+) on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. This strong electron-withdrawing character deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution. lumenlearning.comyoutube.com

The reduction of the aromatic nitro group is a cornerstone of its reactivity, typically proceeding through a six-electron pathway to yield the corresponding amine. nih.gov The process involves a sequence of intermediates, including nitroso and hydroxylamine (B1172632) species. nih.gov Common methods for this transformation include catalytic hydrogenation (e.g., using H₂ with Pd/C, PtO₂, or Raney Nickel) and chemical reduction with metals like iron, tin, or zinc in acidic media. numberanalytics.comwikipedia.orgcommonorganicchemistry.com

Table 1: Model Thermodynamic Data for Nitrobenzene (B124822) Reduction Steps Data modeled after the reduction of nitrobenzene in various solvents.

| Reaction Step | Property | Value (kcal/mol) |

|---|---|---|

| PhNO₂ + e⁻ ⇄ PhNO₂•⁻ | ΔrG°exp (in DMF) | 26.42 |

| PhNO₂ + e⁻ ⇄ PhNO₂•⁻ | ΔrG°exp (in MeCN) | 25.73 |

| PhNO₂H• ⇄ PhNO₂•⁻ + H⁺ | pKa | 3.2 |

| PhNO + 2e⁻ + 2H⁺ ⇄ PhNHOH | ΔrG°exp (in H₂O) | -25.34 |

Source: Adapted from computational studies on nitrobenzene reduction. srce.hr

The kinetics of the reduction are sensitive to the other substituents on the aromatic ring. Electron-donating groups, such as the methyl and alkoxy groups present in this compound, tend to increase the electron density on the ring, which can decrease the rate of reduction compared to unsubstituted nitrobenzene. orientjchem.org Studies on various substituted nitro compounds have shown that electron-donor substituents reduce the reaction rate in catalytic hydrogenation. orientjchem.org

The regiochemical outcome of substitution reactions on the aromatic ring of this compound is governed by the competing directing effects of its three substituents: the 4-methyl group, the 2-nitro group, and the 1-phenoxyacetic acid group.

Aromatic Electrophilic Substitution (EAS): In electrophilic aromatic substitution, the substituent groups direct the incoming electrophile to specific positions. The directing influences are as follows:

-OCH₂COOH (Alkoxy): A strongly activating, ortho, para-director due to resonance donation from the ether oxygen. lumenlearning.com

-CH₃ (Methyl): An activating, ortho, para-director due to inductive effects and hyperconjugation. youtube.com

-NO₂ (Nitro): A strongly deactivating, meta-director due to its powerful electron-withdrawing nature. youtube.comlibretexts.org

When these effects are combined, the activating groups dominate the directing effect. The powerful ortho, para-directing alkoxy group strongly activates positions 3 and 5. The methyl group also directs to positions 3 and 5. The nitro group directs incoming electrophiles to the positions meta to it, which are positions 4 and 6. However, since the nitro group is strongly deactivating, substitution at these positions is less favorable. The concerted directing effect of the activating alkoxy and methyl groups makes position 3 and, particularly, position 5 the most probable sites for electrophilic attack.

| 6 | ortho (Activated) | para (Deactivated) | meta (Activated) | Less Favorable |

Aromatic Nucleophilic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution. This activation is most pronounced at the ortho and para positions relative to the nitro group. youtube.com In this molecule, the nitro group at C2 activates positions 1, 3, and 5 for nucleophilic attack. This makes the ether linkage itself susceptible to cleavage by a strong nucleophile, where the entire this compound moiety could act as a leaving group. The reaction typically proceeds through an addition-elimination mechanism via a resonance-stabilized carbanionic intermediate (Meisenheimer complex), although some modern studies suggest that these reactions can also proceed through a concerted mechanism. nih.govnih.gov

Reactivity Profiles of the Carboxylic Acid and Ether Linkage

The carboxylic acid functional group (-COOH) of this compound undergoes typical reactions such as esterification and amidation.

Esterification: In the presence of an alcohol and an acid catalyst (e.g., H₂SO₄), the carboxylic acid can be converted to its corresponding ester. The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Amidation: The formation of an amide from the carboxylic acid and an amine is more challenging to achieve by direct heating due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the reaction often requires the use of coupling agents (e.g., dicyclohexylcarbodiimide, DCC) or conversion of the carboxylic acid to a more reactive derivative like an acyl chloride. The mechanism with a coupling agent involves the activation of the carboxyl group to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide bond.

The stability of this compound in aqueous media is primarily determined by the resilience of the aryl ether linkage.

Ether Linkage Hydrolysis: Aryl ethers are generally resistant to hydrolysis under neutral conditions. wikipedia.org However, cleavage can be induced under harsh conditions, such as treatment with strong acids (e.g., HBr, HI) at high temperatures. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. masterorganicchemistry.com For phenoxyacetic acids, studies on analogous compounds like 2,4-dichlorophenoxyacetic acid show that hydrolysis can occur in aqueous solutions, yielding the corresponding phenol (B47542) (4-methyl-2-nitrophenol) and glycolic acid. This degradation follows first-order kinetics and is pH-dependent, with the rate increasing in more acidic or alkaline solutions. researchgate.net

Other Degradation Pathways: Beyond simple hydrolysis, degradation can occur through more advanced oxidation processes. For instance, ozonation of phenoxyacetic acid has been shown to proceed through intermediates like phenyl formate, salicylic (B10762653) acid, and phenol before eventual mineralization to smaller organic acids and CO₂. researchgate.net

Intramolecular Interactions and Conformational Dynamics Affecting Chemical Behavior

The three-dimensional structure and chemical behavior of this compound are influenced by the spatial arrangement of its functional groups, which is dictated by a balance of intramolecular and intermolecular forces.

The conformation is largely defined by the dihedral angles between the plane of the aromatic ring and the planes of the nitro group and the phenoxyacetic acid side chain. The size of the substituent ortho to the nitro group significantly impacts its rotation relative to the ring. nih.gov In this compound, steric hindrance between the bulky nitro group and the adjacent phenoxyacetic acid group would likely force the nitro group to twist out of the plane of the benzene (B151609) ring to relieve strain.

Intramolecular Hydrogen Bonding: There is a potential for intramolecular hydrogen bonding between the acidic proton of the carboxyl group and one of the oxygen atoms of the ortho-nitro group, or with the ether oxygen. Such an interaction would create a stable six- or seven-membered ring structure, significantly constraining the conformational freedom of the side chain and influencing its acidity and reactivity. Similar intramolecular hydrogen bonds are observed in related compounds like o-nitrophenols and o-nitrobenzoic acid. quora.comresearchgate.net

Intermolecular Interactions: In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong hydrogen bonds between their carboxyl groups. researchgate.netresearchgate.net It is highly probable that this compound also crystallizes in such a dimeric form. These strong intermolecular interactions can sometimes be favored over intramolecular hydrogen bonding. quora.com The ultimate conformation adopted by the molecule in a given environment (e.g., in solution versus in a crystal lattice) is determined by the interplay between these competing intramolecular attractive forces (H-bonding), steric repulsions, and the stabilizing effects of intermolecular forces like hydrogen bonding and π–π stacking. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research Settings

Comprehensive Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the functional groups and conformational aspects of (4-Methyl-2-nitrophenoxy)acetic acid. The spectra are characterized by distinct bands corresponding to the vibrations of its constituent parts, including the carboxylic acid, nitro group, ether linkage, and the substituted benzene (B151609) ring.

The carboxylic acid group gives rise to several characteristic vibrations. A prominent and broad absorption band is typically observed in the FT-IR spectrum in the range of 2500-3300 cm⁻¹, which is attributed to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration appears as a very strong and sharp band, typically around 1700-1725 cm⁻¹. This band's position can be influenced by the formation of intermolecular hydrogen bonds, which is common for carboxylic acids in the solid state.

The nitro group (-NO₂) exhibits two distinct stretching vibrations: an asymmetric stretching mode (νₐₛ NO₂) and a symmetric stretching mode (νₛ NO₂). For aromatic nitro compounds, these bands are typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These are usually strong absorptions in the FT-IR spectrum.

The aromatic ring system contributes to several bands. The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands. The ether linkage (Ar-O-CH₂) is characterized by its asymmetric C-O-C stretching vibration, which is typically found in the 1200-1270 cm⁻¹ range, and a symmetric stretching vibration near 1000-1080 cm⁻¹. researchgate.netpulsus.com The methyl group attached to the ring shows characteristic C-H asymmetric and symmetric stretching vibrations around 2950 cm⁻¹ and 2870 cm⁻¹, respectively.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the aromatic ring vibrations often show strong signals in the Raman spectrum. researchgate.net By comparing the experimental FT-IR and FT-Raman data with theoretical calculations from methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, offering a deeper understanding of the molecule's structure and bonding. nih.govnih.gov

Table 1: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch (H-bonded) | 2500-3300 | Carboxylic Acid |

| Aromatic C-H Stretch | 3000-3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850-3000 | Methylene (B1212753) & Methyl |

| C=O Stretch | 1700-1725 | Carboxylic Acid |

| Aromatic C=C Stretch | 1450-1600 | Aromatic Ring |

| Asymmetric NO₂ Stretch | 1500-1570 | Nitro Group |

| Symmetric NO₂ Stretch | 1300-1370 | Nitro Group |

| Asymmetric C-O-C Stretch | 1200-1270 | Ether |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the mapping of the molecular skeleton.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl group protons. The three aromatic protons will appear as distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). Their chemical shifts and coupling patterns (doublets, doublet of doublets) are dictated by the electronic effects of the nitro, methyl, and phenoxyacetic acid substituents. The electron-withdrawing nitro group will deshield adjacent protons, shifting their signals downfield. The methylene protons (-O-CH₂-COOH) are expected to appear as a singlet around δ 4.5-5.0 ppm, shifted downfield due to the adjacent oxygen atom. The methyl group (-CH₃) protons will typically appear as a singlet further upfield, around δ 2.0-2.5 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (δ 170-180 ppm). The aromatic carbons show signals in the range of δ 110-160 ppm. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded, while the carbon attached to the oxygen of the ether linkage (C-O) is also found downfield. The methylene carbon (-O-CH₂-COOH) would resonate around δ 65-75 ppm, and the methyl carbon (-CH₃) would be observed at a higher field, typically around δ 15-25 ppm. The precise chemical shifts can be accurately predicted and confirmed using computational methods. rsc.orgthieme-connect.dechemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10-13 (broad s) | 170-180 |

| Aromatic (C-H) | 6.5-8.5 | 110-160 |

| Methylene (-OCH₂-) | 4.5-5.0 (s) | 65-75 |

Mass Spectrometry Techniques (ESI-MS, GC-MS, HRMS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and probing the structure of this compound through its fragmentation patterns. Techniques such as Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with high-resolution mass spectrometry (HRMS), provide precise mass measurements and valuable structural information.

The molecular formula of this compound is C₉H₉NO₄, giving it a molecular weight of approximately 211.17 g/mol . In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 212 or the deprotonated molecule [M-H]⁻ at m/z 210 in positive and negative ion modes, respectively. HRMS can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern observed in MS/MS experiments provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound include:

Loss of the carboxymethyl group: A common fragmentation involves the cleavage of the ether bond, leading to the loss of the carboxymethyl radical (•CH₂COOH) or acetic acid (CH₂O₂), resulting in a fragment ion corresponding to the 4-methyl-2-nitrophenolate ion.

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion or a primary fragment is a characteristic fragmentation for carboxylic acids.

Loss of the nitro group: Fragmentation can occur with the loss of NO₂ (46 Da) or NO (30 Da).

Cleavage of the side chain: Fragmentation can also occur within the acetic acid side chain, for example, the loss of the •COOH radical (45 Da). libretexts.orgresearchgate.net

Analyzing these fragmentation patterns allows researchers to piece together the structural components of the molecule, confirming the connectivity of the nitro, methyl, and phenoxyacetic acid groups on the benzene ring. libretexts.org

Table 3: Potential Mass Spectrometry Fragments of this compound

| Ion | m/z (approx.) | Description |

|---|---|---|

| [C₉H₉NO₄]⁺• | 211 | Molecular Ion |

| [C₉H₁₀NO₄]⁺ | 212 | Protonated Molecule [M+H]⁺ |

| [C₇H₇NO₃]⁺• | 167 | Loss of CO₂ (decarboxylation) |

| [C₇H₆NO₂]⁺ | 136 | Loss of •CH₂COOH |

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the nature of intermolecular interactions.

A single-crystal X-ray diffraction study would elucidate the planarity of the aromatic ring and the orientation of the substituents. Key structural features of interest include the dihedral angle between the plane of the benzene ring and the plane of the carboxylic acid group, as well as the conformation of the ether linkage.

In the solid state, carboxylic acids frequently form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups (O-H···O=C). X-ray crystallography can confirm the presence and geometry of these hydrogen bonds. Additionally, other weaker intermolecular interactions, such as C-H···O interactions or π-π stacking between aromatic rings, may be present and play a role in stabilizing the crystal lattice.

The study of polymorphism, the ability of a compound to exist in more than one crystal form, is also crucial. Different polymorphs can exhibit different physical properties, and X-ray crystallography is the primary tool for identifying and characterizing them. Each polymorph will have a unique unit cell and crystal packing arrangement.

Electronic Spectroscopy (UV-Vis) for Conjugation and Solvatochromic Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the this compound molecule. The UV-Vis spectrum arises from the absorption of photons that excite electrons from lower to higher energy molecular orbitals.

The spectrum is expected to be dominated by π→π* transitions associated with the substituted benzene ring. The presence of the nitro group (-NO₂) and the phenoxy group, both of which are strong chromophores, will significantly influence the absorption maxima (λₘₐₓ) and molar absorptivity. The nitro group, being a strong electron-withdrawing group, can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. An n→π* transition associated with the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups may also be observed, typically as a weaker band at a longer wavelength. physchemres.org

Studying the compound in solvents of varying polarity can reveal solvatochromic effects, where the position of the absorption bands changes with solvent polarity. lookchem.com A positive solvatochromism (bathochromic shift with increasing solvent polarity) often indicates that the excited state is more polar than the ground state, which is common for π→π* transitions in conjugated systems with electron-donating and electron-withdrawing groups. Such studies provide valuable information about the nature of the electronic excited states and the solute-solvent interactions. semanticscholar.org

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2-methylphenoxy)acetic acid |

| (4-Chloro-2-methylphenoxy) acetic acid |

| Acetic acid |

Computational Chemistry and Theoretical Investigations of 4 Methyl 2 Nitrophenoxy Acetic Acid Analogues

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental to modern computational chemistry, providing a means to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to describe the distribution of electrons within it (electronic structure). These calculations are essential for understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) and ab initio methods are two of the most rigorous and widely used approaches for quantum chemical calculations. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without the use of experimental data, beyond fundamental physical constants. DFT methods are also based on first principles but use the electron density, a simpler quantity than the many-electron wavefunction, to calculate the molecule's energy and other properties. uni-muenchen.demdpi.com

For analogues like (4-Chloro-2-methylphenoxy) acetic acid, both HF and DFT methods have been successfully applied to determine the optimized molecular structure. researchgate.netpulsus.com DFT, particularly using the B3LYP functional, is often favored as it includes a degree of electron correlation, providing a more accurate description of molecular properties at a manageable computational cost. researchgate.netresearchgate.net These calculations typically involve selecting a basis set, such as 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.netresearchgate.net

The output of these calculations is a set of geometric parameters—bond lengths, bond angles, and dihedral angles—that correspond to the molecule's lowest energy state. For instance, in the computed structure of (4-Chloro-2-methylphenoxy) acetic acid, the bond length of the C-O bond in the carboxylic acid group was calculated to be 1.344 Å, while the C-O bonds linking the phenoxy group to the ring were 1.408 Å and 1.375 Å, respectively. pulsus.com This variation highlights how the local chemical environment affects bond characteristics, information that is readily accessible through these computational methods.

Table 1: Selected Calculated Bond Lengths for a (4-Methyl-2-nitrophenoxy)acetic Acid Analogue (Data based on calculations for (4-Chloro-2-methylphenoxy) acetic acid)

| Bond | Calculated Length (Å) |

| C-O (acid group) | 1.344 |

| C-O (ether link) | 1.375 |

| Ring C-Cl | 1.745 |

| C=O (acid group) | 1.211 |

This table is interactive. Click on headers to sort.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. youtube.comyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov This energy gap is directly related to the possibility of intramolecular charge transfer (ICT), where electron density moves from the HOMO to the LUMO upon electronic excitation. researchgate.net For aromatic compounds with electron-donating groups (like the methylphenoxy moiety) and electron-withdrawing groups (like the nitro group), ICT is a significant phenomenon.

In computational studies of analogues, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO is concentrated on the electron-withdrawing substituents and the carboxylic acid group. This distribution indicates that a charge transfer occurs from the phenoxy ring towards the acid and nitro functions. The calculated HOMO and LUMO energies for related compounds clearly show that such charge transfers occur within the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Properties (Conceptual data based on typical calculations for aromatic nitro compounds)

| Parameter | Value (eV) | Significance |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital (electron-donating capacity) |

| ELUMO | -2.4 | Energy of the lowest unoccupied molecular orbital (electron-accepting capacity) |

| Energy Gap (ΔE) | 4.1 | Indicates chemical reactivity and stability |

This table is interactive. Click on headers to sort.

Prediction and Interpretation of Spectroscopic Signatures (Vibrational, NMR, UV-Vis)

A significant strength of quantum chemical calculations is their ability to predict spectroscopic data with high accuracy. By calculating properties like vibrational frequencies, nuclear magnetic shielding constants, and electronic transition energies, computational methods can aid in the interpretation of experimental spectra.

Vibrational Spectroscopy (FT-IR, FT-Raman): Theoretical calculations, typically using DFT, can compute the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the fundamental vibrational modes (stretching, bending, torsion) and can be directly compared to experimental FT-IR and FT-Raman spectra. For the analogue (4-Chloro-2-methylphenoxy) acetic acid, a detailed vibrational assignment was performed by correlating the calculated frequencies with the observed spectral bands. pulsus.com

NMR Spectroscopy (¹H, ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of ¹H and ¹³C nuclei. nih.gov These theoretical predictions are invaluable for assigning peaks in complex experimental NMR spectra and for confirming molecular structures.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. For aromatic molecules like this compound, these transitions often involve π → π* and n → π* excitations associated with the phenyl ring and the nitro and carboxyl groups.

Conformational Landscape Analysis and Energy Minima

Most non-rigid molecules can exist in multiple spatial arrangements, or conformations, which arise from rotation around single bonds. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them. For phenoxyacetic acids, a key conformational feature is the torsion angle of the O-CH₂-COOH side chain relative to the plane of the aromatic ring.

Studies on various phenoxyacetic acid derivatives show that the side-chain conformation can be either synclinal (torsion angle around ±90°) or antiperiplanar (torsion angle around ±180°). researchgate.net The relative stability of these conformers is influenced by steric hindrance and intramolecular interactions. While the antiperiplanar conformation is common for many derivatives, some, including the parent phenoxyacetic acid, adopt a synclinal form. researchgate.net In aqueous solution, the anti conformation may be favored due to better stabilization through interactions with solvent molecules. nih.gov Computational methods can map the potential energy surface by systematically rotating key bonds, allowing for the identification of all low-energy conformers and the transition states that connect them.

Molecular Electrostatic Potential (MEP) and Reactivity Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.de An MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. wolfram.com

Red/Yellow: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack.

Blue: Regions of positive potential, electron-poor, which are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For a molecule like this compound, MEP maps typically show strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid. researchgate.netresearchgate.net These sites represent the most likely locations for electrophilic attack or for forming hydrogen bonds. Conversely, a positive potential (blue) is usually found around the acidic hydrogen of the carboxyl group and the hydrogens on the aromatic ring, indicating sites for nucleophilic interaction. researchgate.net The MEP map thus provides a clear, intuitive guide to the molecule's reactive sites. uni-muenchen.de

Intermolecular Interaction Studies (Hydrogen Bonding, van der Waals Forces, Pi-Stacking)

In the solid state and in solution, molecules interact with each other through a variety of non-covalent forces. Understanding these interactions is crucial for explaining crystal packing, solubility, and biological activity. rsc.org

Hydrogen Bonding: The carboxylic acid group of this compound is a potent hydrogen bond donor (the -OH group) and acceptor (the C=O group). In the crystalline state, phenoxyacetic acids often form dimeric structures through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.gov The nitro group's oxygen atoms can also act as hydrogen bond acceptors.

Pi-Stacking (π-π Interactions): The presence of the aromatic phenyl ring allows for π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. researchgate.net These interactions, which can be in face-to-face or parallel-displaced arrangements, play a significant role in stabilizing the crystal structure of aromatic compounds. nih.gov

Computational models can quantify the energies of these different interactions, helping to elucidate how molecules self-assemble into larger structures. mdpi.com Hirshfeld surface analysis is one such computational technique used to visualize and quantify intermolecular contacts in a crystal lattice. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of how analogues of this compound behave in a solution, such as water, which is crucial for understanding their environmental fate and biological interactions.

While specific MD simulation studies on this compound itself are not widely available in public literature, the principles can be understood from studies on related phenoxyacetic acid derivatives. For instance, computational studies on 2,4-Dichlorophenoxyacetic acid in aqueous solutions show that the molecule's protonation state, particularly of the ether oxygen, is influenced by the pH of the solution. researchgate.net This equilibrium between protonated and neutral species affects its behavior and reactivity. researchgate.net

MD simulations of these compounds would typically involve placing the molecule in a simulated box of water molecules and calculating the forces between all atoms to model their movement. Key parameters that can be investigated include:

Solvation and Hydration Shells: How water molecules arrange themselves around the solute molecule. The orientation and strength of hydrogen bonds between the carboxylic acid group, the nitro group, the ether oxygen, and surrounding water molecules are of particular interest.

Conformational Analysis: The flexibility of the molecule in solution, including the rotation around the ether linkage and the orientation of the acetic acid side chain relative to the phenyl ring. This is critical as the molecule's shape can influence its biological activity.

Aggregation Behavior: Whether molecules of the compound tend to cluster together in solution. This can be influenced by hydrophobic interactions of the phenyl ring and hydrophilic interactions of the polar groups.

A study on glycine, a simple amino acid, demonstrated how interactions with solvent molecules could be analyzed through spectroscopic methods complemented by computational models, revealing the formation of weak hydrogen bonds between the molecule and the solvent. researchgate.net Similar approaches could be applied to understand the solution-phase behavior of this compound analogues.

Table 1: Parameters Investigated in Molecular Dynamics Simulations of Phenoxyacetic Acid Analogues

| Parameter | Description | Significance |

| Solvation Free Energy | The energy change when a molecule is transferred from a vacuum to a solvent. | Indicates the molecule's solubility and stability in the solvent. |

| Radial Distribution Functions | Describes how the density of solvent molecules varies as a function of distance from the solute. | Provides detailed information about the structure of the hydration shell. |

| Hydrogen Bond Dynamics | The formation and breaking of hydrogen bonds between the solute and solvent molecules over time. | Crucial for understanding the specific interactions that govern solvation. |

| Diffusion Coefficient | A measure of how quickly the molecule moves through the solution. | Relates to the molecule's mobility in a given medium. |

These simulations provide a microscopic view that complements experimental observations and helps to explain the macroscopic properties of these compounds in solution.

Computational-Guided Drug Design and Target Identification (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are instrumental in drug design and in identifying potential biological targets for compounds like this compound and its analogues. biotech-asia.orgresearchgate.net These in silico techniques predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme, which can help in understanding its mechanism of action and in designing more potent and selective molecules. biotech-asia.orgresearchgate.net

Molecular docking studies involve computationally placing a ligand into the binding site of a target protein and evaluating the binding affinity based on a scoring function. This process can be used to:

Identify Potential Biological Targets: By docking a molecule against a library of known protein structures, potential biological targets can be identified. For phenoxyacetic acid derivatives, which are known to have herbicidal and other biological activities, this could involve screening against various plant and microbial enzymes. researchgate.net

Elucidate Binding Modes: Docking can reveal the specific orientation and interactions of a ligand within the active site of a target. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

Guide the Design of New Analogues: By understanding the structure-activity relationship (SAR) from docking studies, chemists can design new analogues with modified functional groups to improve binding affinity and selectivity for the target. nih.gov

For example, docking studies on novel benzimidazole (B57391) derivatives have shown a strong correlation between the predicted binding affinity for the COX-2 enzyme and the experimentally determined inhibitory activity, validating the use of these computational models. nih.gov Similarly, studies on organotin(IV) carboxylates derived from 4-chlorophenoxyacetic acid used molecular docking to investigate their interactions with DNA and various proteins, including those from the SARS-CoV-2 virus. scienceopen.com

Table 2: Key Steps and Outcomes in Computational-Guided Drug Design

| Step | Description | Example Outcome for Phenoxyacetic Acid Analogues |

| Target Selection/Identification | Choosing a biologically relevant protein or enzyme hypothesized to be modulated by the compound. | Identifying a key enzyme in a plant's growth pathway as a potential target for herbicidal action. |

| Ligand and Receptor Preparation | Generating 3D structures of the small molecule and the target protein, often from experimental data or homology modeling. | Preparing the crystal structure of a plant hormone receptor for docking with a this compound analogue. |

| Molecular Docking Simulation | Running algorithms to predict the preferred binding orientation and affinity of the ligand to the target. | A high docking score and favorable interactions (e.g., hydrogen bonding with specific amino acid residues) suggest a strong binding potential. |

| Analysis of Docking Results | Visualizing and analyzing the predicted binding poses to understand the key molecular interactions. | Identifying that the carboxylic acid group forms a crucial salt bridge with a lysine (B10760008) residue in the active site. |

| Lead Optimization | Using the insights gained to design new molecules with improved properties. | Suggesting the addition of a hydroxyl group at a specific position on the phenyl ring to form an additional hydrogen bond and increase potency. |

The use of in silico ADME (absorption, distribution, metabolism, and excretion) and toxicity prediction tools further aids in the drug design process by identifying potentially problematic candidates early on, saving time and resources. biotech-asia.orgnih.gov These computational approaches, when combined with experimental validation, provide a powerful platform for the discovery and development of new biologically active compounds based on the this compound scaffold.

Mechanistic Investigations of Biological Activities of 4 Methyl 2 Nitrophenoxy Acetic Acid Derivatives

Elucidation of Herbicidal Action and Plant Growth Regulation Mechanisms

(4-Methyl-2-nitrophenoxy)acetic acid belongs to the phenoxyalkanoic acid class of compounds, which includes well-known synthetic auxin herbicides like (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govneliti.com The herbicidal and plant growth regulatory actions of these compounds are primarily attributed to their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to disruptions in normal plant growth and development. neliti.comwssa.netontario.ca

The primary mechanism of action for auxin-mimicking herbicides involves overwhelming the plant's natural auxin signaling pathways. wssa.net These synthetic auxins are more resistant to degradation within the plant than endogenous IAA, leading to a persistent and unregulated growth response. neliti.com The initial molecular action is believed to involve the acidification of the cell wall, which stimulates the activity of membrane-bound ATPase proton pumps. wssa.net This process increases cell wall plasticity, a prerequisite for cell elongation.

While the specific binding site for these herbicides has not been definitively identified, their effects on nucleic acid and protein synthesis are profound, leading to uncontrolled cell division and disorganized growth. wssa.netresearchgate.net This metabolic disruption places a significant energy demand on the plant. Although direct inhibition of the pyruvate dehydrogenase complex (PDC) by this compound is not explicitly detailed in the available literature, the PDC is a critical enzyme complex linking glycolysis to the citric acid cycle, providing energy (ATP) and precursors for biosynthesis. nih.gov The massive, uncontrolled growth stimulated by synthetic auxins would invariably stress such central metabolic pathways. Disruption of key metabolic enzymes is a plausible secondary effect of the widespread metabolic chaos induced by these compounds.

Key Biochemical Effects of Auxin-Mimicking Herbicides:

Hormone Mimicry: Act as persistent analogues of indole-3-acetic acid (IAA). neliti.com

Cell Wall Acidification: Stimulate proton pumps, leading to increased cell wall plasticity. wssa.net

Nucleic Acid and Protein Synthesis: Induce uncontrolled synthesis, leading to abnormal growth. wssa.netresearchgate.net

Exposure of susceptible broadleaf plants to phenoxyacetic acid herbicides triggers a cascade of cellular and physiological responses that ultimately lead to plant death. nih.govpurdue.edu

Growth Distortions: One of the earliest visible symptoms is epinasty (downward bending of leaves), stem twisting, and abnormal cell elongation. nih.govpurdue.edu

Reactive Oxygen Species (ROS) Production: An overdose of synthetic auxins induces significant oxidative stress through the generation of harmful reactive oxygen species (ROS). This leads to lipid peroxidation, damage to cellular membranes, and fragmentation of nuclear DNA. nih.gov

Mechanisms of Antimicrobial and Antitubercular Efficacy

Derivatives of phenoxyacetic acid have demonstrated notable antimicrobial properties, with mechanisms targeting essential bacterial processes. While specific data on the antitubercular activity of this compound is limited, the broader mechanisms against other bacteria provide a foundation for its potential efficacy.

The antimicrobial action of phenolic compounds and their derivatives often involves the disruption of bacterial cell membrane integrity. frontiersin.org This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Acetic acid itself is known to possess broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens. nih.govmdpi.com

Furthermore, specific derivatives have been shown to inhibit critical bacterial enzymes. For instance, some antibacterial agents function by inhibiting DNA gyrase, an enzyme essential for DNA replication in bacteria. amazonaws.com The inhibition of such a fundamental process effectively halts bacterial proliferation. Studies on novel nitrophenyl derivatives have confirmed their activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. nih.govnih.gov

Table 1: In Vitro Antibacterial Activity of a Related Nitrophenyl Derivative

| Bacterial Strain | Activity Level | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | Moderate | 12-24 |

| Pseudomonas aeruginosa | Moderate | 12-24 |

| Staphylococcus aureus | Moderate | 12-24 |

Data synthesized from studies on related nitrophenyl-oxadiazole derivatives. nih.gov

A significant modern strategy for combating bacterial infections, particularly those that are resistant to traditional antibiotics, is the disruption of quorum sensing (QS). nih.govnih.gov QS is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation. nih.govfrontiersin.org Biofilms are communities of bacteria encased in a protective matrix, which makes them highly tolerant to antibiotics and host immune responses. nih.gov

Derivatives containing the nitrophenyl moiety have been identified as potent inhibitors of QS pathways. Specifically, (2-nitrophenyl)methanol derivatives have been shown to inhibit PqsD, a key enzyme involved in the biosynthesis of the Pseudomonas aeruginosa Quinolone Signal (PQS), a crucial autoinducer in its QS network. rsc.org By inhibiting this enzyme, these compounds can effectively reduce the production of QS-regulated virulence factors and prevent the formation of biofilms, rendering the bacteria more susceptible to conventional treatments. rsc.orgresearchgate.net

Mechanisms of Quorum Sensing Inhibition:

Enzyme Inhibition: Blocking key enzymes (e.g., PqsD) in the synthesis pathway of QS signal molecules. rsc.org

Receptor Antagonism: Competing with native signal molecules for binding to receptor proteins. frontiersin.org

Signal Degradation: Enzymatic breakdown of the signal molecules themselves. nih.gov

Anti-inflammatory and Anticancer Mechanisms at the Molecular Level

Phenoxyacetic acid derivatives have also been investigated for their therapeutic potential in mammalian systems, particularly as anti-inflammatory agents. The molecular mechanisms often mirror those of non-steroidal anti-inflammatory drugs (NSAIDs). Information on the anticancer mechanisms of this compound specifically is not well-documented in current research.

The primary mechanism for the anti-inflammatory action of many phenoxyacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov By inhibiting these enzymes, particularly the inducible COX-2 isoform found at sites of inflammation, these compounds can significantly reduce the inflammatory response. Some derivatives have been developed to be highly selective for COX-2, which can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Table 2: COX Inhibition by a Representative Phenoxyacetic Acid Derivative

| Enzyme | IC₅₀ (µM) | Selectivity (COX-1/COX-2) |

|---|---|---|

| COX-1 | >100 | >1667 |

| COX-2 | 0.06 |

Data derived from a study on a potent phenoxyacetic acid derivative compared to celecoxib. nih.gov

In addition to COX inhibition, related compounds have been shown to modulate the body's cytokine response. For example, certain pyrrole derivatives with a propanoic acid moiety demonstrated the ability to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α while increasing levels of the anti-inflammatory cytokine TGF-β1 in systemic inflammation models. mdpi.com This immunomodulatory effect represents another key aspect of their anti-inflammatory mechanism at the molecular level.

Modulation of Inflammatory Mediators and Signaling Cascades

Derivatives of this compound represent a class of compounds with potential anti-inflammatory properties, primarily through their ability to modulate key inflammatory mediators and signaling cascades. While direct studies on this specific scaffold are limited, the broader class of phenoxyacetic acid derivatives has been investigated for its anti-inflammatory effects, offering insights into the likely mechanisms of action.

A primary mechanism by which phenoxyacetic acid derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. mdpi.com COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. mdpi.com Inhibition of COX-2 leads to a reduction in the production of prostaglandins, thereby alleviating inflammation and pain. The anti-inflammatory activity of several phenoxyacetic acid derivatives has been demonstrated to be comparable to or even greater than that of established nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Furthermore, these derivatives have been shown to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com These cytokines play a crucial role in orchestrating the inflammatory response by activating various immune cells and promoting the expression of other inflammatory mediators. By suppressing the production of TNF-α and IL-6, this compound derivatives could potentially disrupt the inflammatory cascade at multiple levels.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous genes involved in the inflammatory response, including those for COX-2, TNF-α, and IL-6. mdpi.commdpi.com Some anti-inflammatory compounds, including certain nitro-derivatives, have been found to inhibit the activation of NF-κB. nih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target pro-inflammatory genes. It is plausible that derivatives of this compound could also exert their anti-inflammatory effects through the modulation of the NF-κB signaling pathway.

Below is a table summarizing the potential anti-inflammatory mechanisms of this compound derivatives based on studies of related compounds.

| Target | Effect | Potential Outcome |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inhibition | Decreased prostaglandin synthesis |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased production | Reduced inflammatory signaling |

| Interleukin-6 (IL-6) | Decreased production | Diminished acute phase response |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation | Suppression of pro-inflammatory gene expression |

Induction of Apoptosis, Cell Cycle Arrest, or Differentiation in Cancer Cell Lines

Derivatives of this compound are being investigated for their potential as anticancer agents due to their ability to induce programmed cell death (apoptosis) and inhibit the uncontrolled proliferation of cancer cells through cell cycle arrest. While specific studies on this particular chemical scaffold are emerging, the general principles of action can be inferred from research on related compounds.

Induction of Apoptosis:

Apoptosis is a crucial process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Many anticancer drugs function by inducing apoptosis in tumor cells. Research on various novel chemical entities has demonstrated that they can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com

Derivatives of this compound could potentially induce apoptosis by:

Increasing the expression of pro-apoptotic proteins: This includes proteins like Bax, which promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. mdpi.com

Decreasing the expression of anti-apoptotic proteins: Proteins such as Bcl-2 prevent apoptosis, and their downregulation can sensitize cancer cells to apoptotic stimuli. mdpi.com

Activating caspases: Caspases are a family of proteases that execute the final stages of apoptosis. Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7) leads to the cleavage of cellular proteins and ultimately cell death. mdpi.com

Cell Cycle Arrest:

The cell cycle is a tightly regulated process that governs cell division. In cancer, this regulation is lost, leading to continuous proliferation. Many chemotherapeutic agents work by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.

Compounds with structural similarities to this compound have been shown to induce cell cycle arrest at different phases, most commonly the G2/M phase. frontiersin.org This arrest prevents the cell from entering mitosis and can ultimately lead to apoptosis. The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov For instance, some anticancer agents have been shown to cause G2/M phase arrest in lung carcinoma cells. nih.gov

The following table summarizes the potential effects of this compound derivatives on cancer cell lines based on findings from related compounds.

| Cellular Process | Specific Effect | Cancer Cell Line Examples |

|---|---|---|

| Apoptosis Induction | Increased Bax/Bcl-2 ratio | Breast Cancer Cells mdpi.com |

| Caspase-3/7 activation | Breast Cancer Cells mdpi.com | |

| DNA fragmentation | Breast Cancer Cells nih.gov | |

| Cell Cycle Arrest | G2/M phase arrest | Lung Carcinoma Cells nih.gov |

| Modulation of cyclin/CDK activity | Lung Carcinoma Cells nih.gov |

Enzymatic Biotransformation and Metabolic Fates in Biological Systems

The metabolism of xenobiotics, including compounds like this compound, generally proceeds through Phase I and Phase II reactions, primarily in the liver. nih.gov

Phase I Metabolism:

Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or unmask functional groups, making the compound more polar. For aromatic nitro compounds, a key Phase I metabolic pathway is the reduction of the nitro group. ecnu.edu.cnaacrjournals.org This reduction can be catalyzed by various enzymes, including NADPH-cytochrome P450 reductase found in liver microsomes. nih.gov The reduction of the nitro group can proceed through nitroso and hydroxylamine (B1172632) intermediates to the corresponding amine. aacrjournals.org

Another potential Phase I reaction for this compound is the hydroxylation of the aromatic ring or the methyl group, also mediated by cytochrome P450 enzymes.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation, sulfation, and conjugation with glutathione. nih.gov The hydroxylated metabolites formed during Phase I could be substrates for these conjugation reactions.

Microbial Degradation:

In the environment, microorganisms play a crucial role in the degradation of herbicides and other xenobiotics. Bacteria have been shown to degrade phenoxy herbicides through various enzymatic pathways. nih.gov These pathways often involve cleavage of the ether linkage and subsequent degradation of the aromatic ring. The presence of a nitro group on the aromatic ring can influence the rate and pathway of microbial degradation.

The following table outlines the plausible metabolic pathways for this compound based on the metabolism of related compounds.

| Metabolic Phase | Reaction Type | Potential Metabolites | Enzymes Involved (Putative) |

|---|---|---|---|

| Phase I | Nitroreduction | (4-Methyl-2-aminophenoxy)acetic acid | NADPH-cytochrome P450 reductase, Aldehyde oxidase aacrjournals.orgnih.gov |

| Hydroxylation (Aromatic Ring) | Hydroxy-(4-methyl-2-nitrophenoxy)acetic acid | Cytochrome P450 monooxygenases | |

| Hydroxylation (Methyl Group) | (4-Hydroxymethyl-2-nitrophenoxy)acetic acid | Cytochrome P450 monooxygenases | |

| Phase II | Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | UDP-glucuronosyltransferases |

| Sulfation | Sulfate (B86663) conjugates of hydroxylated metabolites | Sulfotransferases | |

| Microbial Degradation | Ether cleavage, Ring fission | Various smaller organic molecules | Bacterial hydrolases and oxygenases |

Structure Activity Relationship Sar Studies for Optimized Biological and Chemical Profiles

Influence of Substituent Position and Electronic Properties on Activity

The type and location of substituents on the phenoxy ring of (4-Methyl-2-nitrophenoxy)acetic acid are primary determinants of its activity. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, and their position relative to the ether linkage and each other, create a unique electronic distribution across the molecule that dictates its interaction with biological targets.

The nitro group (-NO₂) is a strong electron-withdrawing group, and its presence and position on the phenyl ring significantly modulate the molecule's properties. researchgate.netnih.gov Through both inductive and resonance effects, the nitro group decreases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. quora.comdoubtnut.com In this compound, the nitro group is at the ortho-position (position 2) relative to the oxyacetic acid side chain.

Table 1: Influence of Nitro Group Position on Electron Density

| Substituent Position | Electronic Effect | Expected Impact on Phenoxy Ring |

|---|---|---|

| Ortho (2-position) | Strongly electron-withdrawing (-I, -M) | Decreases electron density, especially at para-position (4-position) |

| Meta (3-position) | Electron-withdrawing (-I) | Decreases electron density, mainly through induction |

| Para (4-position) | Strongly electron-withdrawing (-I, -M) | Decreases electron density, especially at ortho-positions (2,6-positions) |

The methyl group (-CH₃) at the 4-position (para) of this compound also plays a defining role. Unlike the nitro group, the methyl group is weakly electron-donating. This property, along with its steric bulk, influences the molecule's lipophilicity and its fit within a receptor binding pocket.

SAR studies of phenoxyacetic acid herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid), have established the importance of substitution at the 2 and 4 positions for herbicidal activity. nih.govnih.gov The methyl group at position 2 in MCPA is critical for its auxin-like activity. nih.gov In the case of this compound, the methyl group is at position 4. This substitution pattern is known to be effective in many biologically active phenoxyacetic acids. nih.govmdpi.com Replacing the methyl group with other alkyl groups of varying size and branching can modulate lipophilicity and steric interactions. Similarly, substituting it with halogens, like chlorine in 2,4-D (2,4-dichlorophenoxyacetic acid), drastically alters the electronic properties and can enhance herbicidal efficacy. nih.govmdpi.com The interplay between the electron-donating methyl group at position 4 and the electron-withdrawing nitro group at position 2 creates a specific electronic profile that is key to the compound's activity.

Table 2: Comparison of Substituent Effects at Position 4

| Substituent at Position 4 | Electronic Effect | General Impact on Properties |

|---|---|---|

| Methyl (-CH₃) | Weakly Electron-Donating | Increases lipophilicity; steric influence. |

| Hydrogen (-H) | Neutral | Baseline for comparison. |

| Chlorine (-Cl) | Electron-Withdrawing, Weakly Deactivating | Increases lipophilicity; alters electronic distribution. |

| Trifluoromethyl (-CF₃) | Strongly Electron-Withdrawing | Decreases electron density; increases lipophilicity. |

Stereochemical Effects on Biological Activity and Receptor Binding

While this compound itself is not chiral, the introduction of a substituent on the α-carbon of the acetic acid side chain (e.g., forming a propanoic acid analog) creates a chiral center. For the broader class of phenoxyalkanoic acid herbicides, it is well-established that biological activity is often stereospecific. wikipedia.org

Typically, only one of the two enantiomers, the (R)-isomer, exhibits significant herbicidal activity. wikipedia.org This enantioselectivity is a direct consequence of the three-dimensional structure of the auxin receptor binding site. The receptor, being a chiral protein environment, preferentially binds one enantiomer over the other. For example, in the herbicides dichlorprop (B359615) and mecoprop, the (R)-enantiomers are the biologically active forms that mimic the natural auxin hormone, indole-3-acetic acid (IAA). wikipedia.orgnih.gov The inactive (S)-enantiomer does not fit correctly into the binding pocket and therefore does not elicit a biological response. nih.gov This differential binding highlights the importance of a precise three-point attachment to the receptor, where the stereochemistry of the side chain is a critical factor for proper orientation and binding. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comijsmr.in For phenoxyacetic acid derivatives, QSAR models have been successfully developed to predict herbicidal efficacy. mdpi.comnih.gov These models use molecular descriptors that quantify various physicochemical properties of the molecules.

Key descriptors in QSAR models for phenoxyacetic acids often include:

Lipophilicity (log P): This describes the compound's ability to partition between an oily and an aqueous phase, which is crucial for its ability to cross plant cell membranes. mdpi.com

Electronic Parameters (e.g., Hammett constants): These quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring, which affects receptor binding interactions. semanticscholar.org

Steric Parameters (e.g., Taft constants, molar refractivity): These account for the size and shape of the molecule and its substituents, which determine the steric fit within the receptor site. ijsmr.in

By developing a mathematical equation that links these descriptors to observed biological activity, QSAR models can predict the activity of novel, unsynthesized compounds. researchgate.netnih.gov This predictive capability allows for the prioritization of synthetic targets, saving time and resources in the discovery of more effective analogs of this compound. mdpi.comijsmr.in

Ligand Efficiency and Fragment-Based Design in SAR Optimization

In modern drug and herbicide discovery, SAR is often refined using concepts like Ligand Efficiency (LE) and Fragment-Based Design (FBDD).

Ligand Efficiency (LE) is a metric used to assess the quality of a compound's binding to its target, relative to its size. It is typically calculated as the binding energy per heavy (non-hydrogen) atom. A high LE value indicates that a molecule achieves potent binding with a relatively small and efficient structure. Analyzing the LE of this compound and its analogs can guide optimization by focusing on modifications that significantly improve binding affinity without disproportionately increasing molecular size.

Fragment-Based Design (FBDD) is a strategy that involves breaking a molecule down into its constituent fragments and assessing their individual contribution to binding. nih.govrsc.org The this compound molecule can be deconstructed into key fragments:

The 2-nitrophenoxy core

The 4-methyl group

The acetic acid side chain

By studying how these and similar small fragments bind to a target protein (often through techniques like X-ray crystallography), chemists can strategically grow, link, or merge fragments to design novel molecules with high affinity and efficiency. nih.govresearchgate.net This approach allows for a more rational exploration of chemical space and can lead to the discovery of highly optimized leads by building upon the most efficient molecular fragments. nih.gov

Advanced Research Applications in Organic Synthesis and Materials Science

Strategic Use as a Key Intermediate in Complex Organic Synthesis

(4-Methyl-2-nitrophenoxy)acetic acid possesses a unique combination of functional groups that make it a potentially valuable intermediate in multi-step organic synthesis, particularly for constructing complex heterocyclic frameworks. asianpubs.orgwikipedia.org The phenoxyacetic acid scaffold itself is a core structure in numerous biologically active molecules and pharmaceuticals. jetir.orgnih.gov The strategic placement of the nitro and methyl groups on the phenyl ring, combined with the carboxylic acid moiety, offers multiple pathways for chemical modification.

The true synthetic utility of this compound lies in the sequential or parallel transformation of its key functional groups. For instance, the carboxylic acid can be readily converted into esters, amides, or acid chlorides, enabling chain extension or the introduction of new functionalities. jocpr.comtruman.edu More significantly, the nitro group can be selectively reduced to an amine. This transformation is fundamental in organic synthesis, as the resulting aniline (B41778) derivative opens up a vast array of subsequent reactions, including diazotization, acylation, and cyclization, which are crucial for building complex molecular architectures. wikipedia.orggoogle.com

Substituted phenylacetic acids and nitrophenyl derivatives are well-established precursors for synthesizing a wide range of heterocyclic compounds, which are pivotal in medicinal chemistry. asianpubs.orgresearchgate.netrsc.org For example, similar phenylacetic acid derivatives are used to create 1,3,4-oxadiazoles and other heterocycles through cyclization of their corresponding hydrazides. asianpubs.org The presence of the ortho-nitro group in this compound makes it particularly suited for reductive cyclization strategies, where the newly formed amino group can react intramolecularly with a derivative of the acetic acid side chain to form nitrogen-containing heterocyclic rings. wikipedia.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Structure/Intermediate | Application in Complex Synthesis |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification, Amidation | Esters, Amides | Protecting group, precursor for further reactions, chain extension. wikipedia.orgjocpr.com |

| Nitro Group (-NO₂) | Reduction | Amino Group (-NH₂) | Key step for synthesis of nitrogen-containing heterocycles, diazotization reactions. wikipedia.org |

| Aromatic Ring | Electrophilic Substitution | Further substituted phenyl ring | Introduction of additional functional groups to tailor molecular properties. |

| Methyl Group (-CH₃) | Oxidation | Carboxylic Acid or Benzylic Halide | Provides an additional site for modification or linking to other molecules. |

Development of Novel Functional Materials and Polymers

A thorough review of scientific literature indicates that this compound has not been documented as a monomer in polymerization reactions or for the development of novel functional materials.

Role as Monomers in Polymerization Reactions

There is no available research demonstrating the use of this compound as a monomer for synthesizing polymers. While various functional monomers are used to create polymers with specific properties, this particular compound does not appear to have been explored for this purpose. nih.govfrontiersin.orgumn.edu

Applications in Coatings, Adhesives, and Advanced Composites